Isotachysterol 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

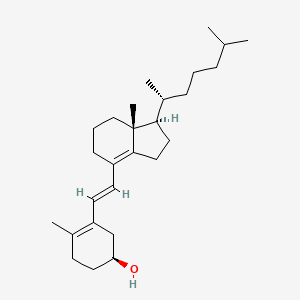

Structure

3D Structure

Properties

IUPAC Name |

(1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-25,28H,6-11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZNWLRQHDLNNV-QVEMQNNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22350-43-2 | |

| Record name | Isotachysterol 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTACHYSTEROL 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I627F2EB69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Isotachysterol 3?

An In-depth Technical Guide to Isotachysterol 3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a secosteroid closely related to the Vitamin D family. It manifests as a photoproduct during the synthesis of Vitamin D3 from 7-dehydrocholesterol and is often considered an impurity in cholecalciferol preparations.[1][2][3] Despite this, this compound exhibits distinct biological activities, including the stimulation of intestinal calcium transport and bone calcium mobilization, even in the absence of kidney function.[1][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological context, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is a stereoisomer of tachysterol and an isomer of Vitamin D3. Its structure is defined by the opening of the B-ring of the cholesterol backbone, characteristic of secosteroids.

-

IUPAC Name: (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol

-

Synonyms: Cholecalciferol impurity D, (6E)-9,10-seco-5(10),6,8(14)-cholestatrien-3-ol, Toxisterol3 D3

-

Molecular Formula: C₂₇H₄₄O

-

CAS Number: 22350-43-2

The core structure consists of a 9,10-secocholestane skeleton with three conjugated double bonds at positions 5(10), 6, and 8(14). The key distinguishing feature is the (E)-geometry of the double bond at C6-C7.

Chemical Structure Diagram

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These values are critical for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| Molecular Weight | 384.6 g/mol | |

| Physical Form | Sticky Solid to Solid (White to Light Yellow) | |

| Boiling Point (Predicted) | 500.9 ± 29.0 °C | |

| Density (Predicted) | 0.97 ± 0.1 g/cm³ | |

| Solubility | Soluble in DMSO; Slightly soluble in Chloroform, Acetone, Ethyl Acetate, Methanol | |

| Stability | Sensitive to light and temperature; unstable in solution | |

| InChI Key | ZPZNWLRQHDLNNV-QVEMQNNUSA-N | |

| SMILES | CC1=C(C--INVALID-LINK--O)/C=C/C2=C3CC--INVALID-LINK----INVALID-LINK--CCCC(C)C |

Biological Activity and Signaling

This compound is not merely an inert byproduct. It is recognized as an analog of 1,25-dihydroxy Vitamin D3 and demonstrates biological effects.

-

Calcium Metabolism: The primary reported activity is its ability to stimulate intestinal calcium transport and promote the mobilization of calcium from bone. Notably, this effect is observed in anephric (kidney-less) rats, suggesting a mechanism of action that may not require renal hydroxylation, a critical activation step for Vitamin D3.

-

Metabolic Activation: While it can act directly, this compound is also a substrate for metabolic enzymes. It can be hydroxylated by cytochrome P450 enzymes such as CYP11A1 and CYP27A1. The resulting hydroxyderivatives have been shown to interact with various nuclear receptors, including the Vitamin D Receptor (VDR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).

Photochemical Synthesis Pathway

The formation of this compound is an integral part of the photochemical synthesis of Vitamin D3. Ultraviolet B (UVB) radiation cleaves the B-ring of 7-dehydrocholesterol to form Previtamin D3. Prolonged or further UVB exposure causes Previtamin D3 to isomerize into the biologically inactive products Lumisterol 3 and this compound (also referred to as Tachysterol 3).

Caption: Formation of this compound from Previtamin D3.

Experimental Protocols

The following section details a representative experimental protocol for assessing the in vivo biological activity of this compound, based on methodologies reported in the literature.

In Vivo Assessment of Calcium Mobilization in a Rat Model

Objective: To determine the effect of this compound on intestinal calcium transport and bone calcium mobilization.

Animal Model: Weanling male albino rats maintained on a low-calcium, vitamin D-deficient diet for a period of 3-4 weeks to establish a baseline deficient state.

Materials:

-

This compound (purity >98%)

-

95% Ethanol (vehicle)

-

0.9% Saline solution

-

Micro-syringes for intravenous injection

-

Metabolic cages for collection of urine and feces

-

Calcium assay kits (e.g., colorimetric or atomic absorption spectroscopy)

-

Anesthesia (e.g., isoflurane)

Methodology:

-

Preparation of Dosing Solution: Dissolve this compound in 95% ethanol to a stock concentration of 100 µg/mL. For a 5 µg dose, dilute the stock solution with 0.9% saline to achieve a final concentration of 100 µg/mL in a vehicle of 5% ethanol/95% saline. The final injection volume will be 0.05 mL.

-

Animal Dosing:

-

Divide the rats into a control group (receiving vehicle only) and a treatment group (receiving this compound).

-

Lightly anesthetize the animals.

-

Administer a single 5 µg dose in 0.05 mL of the prepared solution via intrajugular injection.

-

-

Sample Collection:

-

House the rats in metabolic cages for 24-48 hours post-injection.

-

Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., 0, 12, 24, 48 hours) to measure serum calcium levels.

-

For intestinal calcium transport studies, an in situ intestinal loop technique can be employed 24 hours post-injection, where a segment of the duodenum is isolated, and the absorption of a known concentration of ⁴⁵Ca is measured over a set period.

-

-

Analysis:

-

Centrifuge blood samples to separate serum.

-

Analyze serum calcium concentrations using a suitable calcium assay.

-

An increase in serum calcium in the treated group compared to the control group indicates mobilization of calcium from bone and/or increased intestinal absorption.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

-

Expected Outcome: Rats treated with this compound are expected to show a statistically significant increase in serum calcium levels, indicating its bioactivity in stimulating calcium transport and mobilization.

References

The Biological Role of Isotachysterol 3 in Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3, a stereoisomer of vitamin D3, has demonstrated significant biological activity in the regulation of calcium homeostasis. This technical guide provides an in-depth analysis of the core functions of this compound, including its effects on intestinal calcium transport and bone calcium mobilization. The document summarizes available quantitative data, details key experimental protocols for its study, and visualizes the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of vitamin D analogs.

Introduction

Calcium homeostasis is a critical physiological process, tightly regulated by a complex interplay of hormones and signaling molecules. The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is a key player in this process, primarily by modulating intestinal calcium absorption and bone calcium metabolism. This compound, a photoproduct of previtamin D3, has emerged as a biologically active analog of calcitriol.[1] Like 1α,25-dihydroxyvitamin D3, this compound has been shown to stimulate intestinal calcium transport and promote the mobilization of calcium from bone, even in the absence of kidney function (in anephric models).[1] This suggests a direct action on the target tissues involved in calcium regulation. This guide will delve into the known biological functions of this compound, its mechanism of action, and the experimental methodologies used to elucidate its role in calcium homeostasis.

Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[2] Upon binding to the VDR, this compound is thought to initiate a cascade of genomic events similar to that of 1α,25-dihydroxyvitamin D3. The ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3] This binding modulates the transcription of genes involved in calcium transport and bone metabolism.

Furthermore, recent research has indicated that hydroxylated metabolites of tachysterol 3, such as 20S-hydroxytachysterol 3 (20S(OH)T3) and 25-hydroxytachysterol 3 (25(OH)T3), not only act on the VDR but also interact with other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[2] This suggests a broader range of biological activities for this compound metabolites beyond calcium homeostasis.

Signaling Pathway of this compound in a Target Cell

Quantitative Data on Biological Activity

While direct quantitative comparisons of this compound with 1α,25-dihydroxyvitamin D3 are limited in publicly available literature, existing studies provide qualitative evidence of its significant biological activity. The following tables summarize the known effects and provide a framework for understanding its potency. Further dose-response studies are required for a precise quantitative assessment.

Table 1: Effects of this compound on Calcium Homeostasis Parameters

| Parameter | Effect | Species/Model | Notes |

| Intestinal Calcium Transport | Stimulates | Anephric Rats | Activity is independent of renal 1α-hydroxylase. |

| Bone Calcium Mobilization | Stimulates | Anephric Rats | Suggests a direct effect on bone resorption. |

| Serum Calcium Levels | Increases | Rats | Dose-dependent increase observed. |

Table 2: Receptor Binding and Gene Regulation by this compound and its Metabolites

| Compound | Receptor | Binding Affinity (Qualitative) | Target Gene Regulation |

| This compound | VDR | Binds | Modulates transcription of VDR target genes. |

| 20S(OH)T3 | VDR, AhR, LXRα/β, PPARγ | High affinity | Stimulates CYP24A1 expression. |

| 25(OH)T3 | VDR, AhR, LXRα/β, PPARγ | High affinity | Stimulates CYP24A1 expression. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological role of this compound in calcium homeostasis.

In Vitro Intestinal Calcium Transport (Everted Gut Sac Assay)

This protocol is adapted from established methods to measure the active transport of calcium across the intestinal epithelium.

Objective: To quantify the transport of calcium from the mucosal to the serosal side of the rat small intestine in the presence of this compound.

References

Isotachysterol 3: A Comprehensive Technical Guide to a Novel Vitamin D Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3 (ITS3) is a structural isomer of vitamin D3, formed through the photoisomerization of previtamin D3. As a member of the vitamin D analog family, ITS3 exhibits biological activities akin to the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), particularly in the regulation of calcium homeostasis. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action through the Vitamin D Receptor (VDR), summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, drug discovery, and molecular biology who are investigating the therapeutic potential of novel vitamin D analogs.

Introduction

Vitamin D and its analogs are crucial regulators of a multitude of physiological processes, extending beyond their classical role in calcium and bone metabolism to include immune modulation, cell differentiation, and proliferation. The therapeutic application of the natural hormone, calcitriol, is often limited by its potent calcemic effects. This has spurred the development of synthetic analogs with a more favorable therapeutic window. This compound has emerged as a compound of interest, demonstrating the ability to stimulate intestinal calcium transport and bone calcium mobilization, indicating its potential as a VDR agonist. This guide delves into the core scientific principles governing the activity of ITS3, providing a foundational understanding for its further investigation and potential clinical development.

Chemical Structure and Nomenclature

This compound is a secosteroid, characterized by an open B-ring, a feature shared with other vitamin D compounds. Its systematic IUPAC name is (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol[1]. It is important to distinguish this compound from its isomer, tachysterol, which differs in the position of a double bond within the C-ring[2]. This structural nuance is critical for its specific interaction with nuclear receptors.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its biological effects through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon binding to ITS3, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This ITS3-VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription[3][4][5].

Figure 1: Canonical VDR signaling pathway activated by this compound.

Furthermore, studies on the closely related tachysterol3 have revealed that its hydroxylated metabolites, namely 20S-hydroxytachysterol3 (20S(OH)T3) and 25-hydroxytachysterol3 (25(OH)T3), not only interact with the VDR but also exhibit high-affinity binding to other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRα and LXRβ), and Peroxisome Proliferator-Activated Receptor γ (PPARγ). This suggests that the biological activity of ITS3 may be multifaceted, involving a broader network of signaling pathways than previously understood.

Figure 2: Multi-receptor signaling by ITS3 metabolites.

Quantitative Data

While comprehensive quantitative data for this compound is still emerging, studies on the related tachysterol3 and its metabolites provide valuable insights into its potency and efficacy.

Table 1: VDR-Mediated Gene Regulation by Tachysterol3 Metabolites

| Compound | Target Gene | Effect | Potency vs. 1,25(OH)2D3 | Reference |

| 20S(OH)T3 | CYP24A1 | Upregulation | ~10-fold less potent | |

| 25(OH)T3 | CYP24A1 | Upregulation | ~10-fold less potent |

Table 2: Receptor Interaction of Tachysterol3 Metabolites

| Compound | Receptor | Interaction | Assay | Reference |

| 20S(OH)T3 | AhR | Marked Activation | Reporter Assay | |

| 25(OH)T3 | AhR | Weaker Activation | Reporter Assay | |

| Tachysterol3 Metabolites | LXRα/β | High-affinity binding | LanthaScreen TR-FRET | |

| Tachysterol3 Metabolites | PPARγ | High-affinity binding | LanthaScreen TR-FRET |

Experimental Protocols

The characterization of this compound and its biological activities relies on a suite of established in vitro and in silico methodologies.

VDR-Coactivator Interaction Assay (LanthaScreen™ TR-FRET)

Objective: To quantify the ability of ITS3 to promote the interaction between the VDR Ligand Binding Domain (LBD) and a coactivator peptide.

Principle: This homogenous assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-GST antibody serves as the donor, binding to a GST-tagged VDR-LBD. A fluorescein-labeled coactivator peptide acts as the acceptor. Upon ITS3-induced interaction between the VDR-LBD and the coactivator peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of GST-VDR-LBD in the appropriate assay buffer.

-

Prepare a 2X solution of the test compound (ITS3) and a reference agonist (e.g., calcitriol) at various concentrations.

-

Prepare a 4X solution of the fluorescein-labeled coactivator peptide and the Tb-labeled anti-GST antibody in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 10 µL of the 2X test compound/control solution to the appropriate wells.

-

Add 5 µL of the 4X VDR-LBD solution to all wells.

-

Incubate at room temperature for 1 hour.

-

Add 5 µL of the 4X peptide/antibody solution to all wells.

-

Incubate at room temperature for 1-4 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) with excitation at 340 nm.

-

Calculate the 520/495 nm emission ratio.

-

-

Data Analysis:

-

Plot the emission ratio against the log concentration of the test compound.

-

Determine the EC50 value using a sigmoidal dose-response curve fit.

-

Figure 3: Experimental workflow for the VDR-Coactivator TR-FRET assay.

Molecular Docking of ITS3 into the VDR Ligand Binding Pocket

Objective: To predict the binding mode and affinity of ITS3 within the VDR-LBD and identify key interacting amino acid residues.

Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Methodology:

-

Preparation of the Receptor:

-

Obtain the 3D crystal structure of the human VDR-LBD from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Define the binding site based on the co-crystallized native ligand or through binding site prediction algorithms.

-

-

Preparation of the Ligand:

-

Generate the 3D structure of this compound.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ITS3 molecule into the defined binding site of the VDR-LBD.

-

Generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between ITS3 and the amino acid residues of the VDR-LBD.

-

Compare the predicted binding mode of ITS3 with that of the native ligand, calcitriol.

-

VDR-Mediated Reporter Gene Assay

Objective: To assess the functional activity of ITS3 as a VDR agonist by measuring its ability to induce the transcription of a reporter gene under the control of VDREs.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable human cell line (e.g., HEK293T, HaCaT) in appropriate media.

-

Co-transfect the cells with a VDR expression vector and a reporter plasmid containing a luciferase gene driven by a promoter with multiple VDREs.

-

-

Compound Treatment:

-

After transfection, treat the cells with varying concentrations of ITS3, a positive control (calcitriol), and a vehicle control.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the log concentration of ITS3 and determine the EC50 value.

-

Preclinical and Safety Considerations

Preclinical evaluation of this compound is essential to determine its pharmacokinetic profile, in vivo efficacy, and safety.

Pharmacokinetics

Animal models are utilized to study the absorption, distribution, metabolism, and excretion (ADME) of ITS3. Key parameters to be determined include its half-life, bioavailability, and the identification of its major metabolites.

In Vivo Efficacy Models

-

Intestinal Calcium Transport: The in situ ligated duodenal loop model in rats can be used to quantify the effect of ITS3 on intestinal calcium absorption.

-

Bone Mobilization: The bone resorption activity of ITS3 can be assessed in vivo by measuring changes in serum calcium levels in anephric rats or through ex vivo pit assays using osteoclasts cultured on bone slices.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of damaging fertility or the unborn child. Comprehensive toxicology studies in animal models are necessary to establish a safe dose range and to identify potential target organs for toxicity.

Conclusion and Future Directions

This compound represents a promising vitamin D analog with demonstrated biological activity on classical vitamin D targets. Its potential interaction with a wider range of nuclear receptors through its metabolites opens up new avenues for therapeutic applications beyond calcium homeostasis, including in immunology and metabolic diseases. Further research is warranted to fully elucidate its quantitative pharmacological profile, including its precise binding affinities and potencies at various receptors. Detailed preclinical studies will be crucial in defining its therapeutic potential and safety profile, paving the way for potential clinical investigation. This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and outlining the key experimental approaches for the continued exploration of this compound.

References

- 1. This compound | C27H44O | CID 5283714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Approaches to Assess Mechanisms of Action of Selective Vitamin D Analogues [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New understanding of the molecular mechanism of receptor-mediated genomic actions of the vitamin D hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Isotachysterol 3 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3 is a geometric isomer of Vitamin D3, formed through the acid-catalyzed isomerization of cholecalciferol.[1] While historically considered a degradation product, recent research has unveiled a more complex biological role for this compound and its metabolites, positioning them as active signaling molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and signaling pathways associated with this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and History

The discovery of this compound is intrinsically linked to the broader history of research into Vitamin D and its isomers in the mid-20th century. While a precise timeline for the initial identification of this compound is not extensively documented in dedicated publications, its discovery can be situated within the period of intense investigation into the photochemical and acid-catalyzed transformations of Vitamin D. Early research in the 1950s by chemists such as Koevoet, Verloop, and Westerhof and Keverling Buisman laid the groundwork for understanding the complex family of Vitamin D isomers. It was established that under acidic conditions, Vitamin D3 undergoes isomerization to form this compound.[1] For many years, it was primarily regarded as an impurity in Vitamin D preparations. However, a pivotal study in 1973 demonstrated that this compound possesses biological activity, stimulating intestinal calcium transport and bone calcium mobilization in anephric rats, sparking further interest in its physiological relevance.[2] More recent research has shifted focus to its hydroxylated metabolites, 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3), which have been identified as biologically active molecules that interact with a range of nuclear receptors.

Synthesis and Purification

This compound is synthesized from Vitamin D3 through acid-catalyzed isomerization.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from Vitamin D3.

Materials:

-

Vitamin D3 (Cholecalciferol)

-

Anhydrous solvent (e.g., dioxane or chloroform)

-

Acid catalyst (e.g., hydrogen chloride in dioxane, or a sulfonic acid resin)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) system for reaction monitoring

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve Vitamin D3 in the anhydrous solvent in the reaction vessel under an inert atmosphere.

-

Add the acid catalyst to the solution while stirring.

-

Monitor the reaction progress using TLC. The reaction is typically complete when the starting material (Vitamin D3) is no longer detectable.

-

Upon completion, neutralize the acid catalyst. If a resin is used, it can be removed by filtration. If a soluble acid is used, it can be neutralized with a weak base.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product containing this compound and other isomers using HPLC.

Experimental Protocol: HPLC Purification of this compound

Objective: To purify this compound from the reaction mixture.

Materials:

-

Crude this compound mixture

-

HPLC system with a UV detector

-

Normal-phase or reverse-phase HPLC column (e.g., silica or C18)

-

Mobile phase (e.g., a mixture of hexane and isopropanol for normal-phase, or methanol and water for reverse-phase)

Procedure:

-

Dissolve the crude product in a suitable solvent compatible with the mobile phase.

-

Inject the sample onto the HPLC column.

-

Elute the column with the chosen mobile phase.

-

Monitor the elution profile using the UV detector (detection wavelength typically around 265 nm).

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Confirm the identity and purity of the final product using analytical techniques such as NMR and mass spectrometry.

Biological Activity and Quantitative Data

This compound exhibits biological activity, particularly in calcium homeostasis. However, its hydroxylated metabolites, 20S(OH)T3 and 25(OH)T3, have been shown to be more potent and to interact with a wider range of nuclear receptors.

Calcium Metabolism

This compound has been shown to stimulate intestinal calcium transport and bone calcium mobilization in rats, including those that have undergone nephrectomy (anephric rats).[2] This indicates that its activity in these processes is independent of renal 1α-hydroxylation, a key step in the activation of Vitamin D3.

| Compound | Biological Activity | Model System | Reference |

| This compound | Stimulates intestinal calcium transport | Anephric rats | [2] |

| This compound | Stimulates bone calcium mobilization | Anephric rats |

Receptor Interactions and Gene Regulation by Metabolites

The hydroxylated metabolites of this compound, namely 20S(OH)T3 and 25(OH)T3, have been found to be biologically active and to interact with several nuclear receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).

| Metabolite | Receptor | Activity | Quantitative Data | Reference |

| 20S(OH)T3 | VDR | Agonist | Stimulated CYP24A1 expression (approx. 10-fold less than 1,25(OH)2D3) | |

| 25(OH)T3 | VDR | Agonist | Stimulated CYP24A1 expression (approx. 10-fold less than 1,25(OH)2D3) | |

| 20S(OH)T3 | AhR | Agonist | Marked activation in a reporter assay | |

| 25(OH)T3 | AhR | Agonist | Smaller effect than 20S(OH)T3 in a reporter assay | |

| 20S(OH)T3 | LXRα, LXRβ | Agonist | High-affinity binding in TR-FRET coactivator assays | |

| 25(OH)T3 | LXRα, LXRβ | Agonist | High-affinity binding in TR-FRET coactivator assays | |

| 20S(OH)T3 | PPARγ | Agonist | High-affinity binding in TR-FRET coactivator assays | |

| 25(OH)T3 | PPARγ | Agonist | High-affinity binding in TR-FRET coactivator assays |

Tachysterol 3, a related isomer, has been detected in human serum at a concentration of 7.3 ± 2.5 ng/mL. Both 20S(OH)T3 and 25(OH)T3 have also been detected in human epidermis and serum.

Experimental Protocols

VDR Competitive Binding Assay

Objective: To determine the binding affinity of this compound and its metabolites to the Vitamin D Receptor.

Materials:

-

Recombinant human VDR

-

Radiolabeled ligand (e.g., [3H]1α,25(OH)2D3)

-

Test compounds (this compound, 20S(OH)T3, 25(OH)T3) at various concentrations

-

Unlabeled 1α,25(OH)2D3 for determining non-specific binding

-

Assay buffer

-

Hydroxylapatite slurry or glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Incubate a fixed concentration of recombinant VDR with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the test compound or unlabeled 1α,25(OH)2D3.

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound from the free radioligand using either hydroxylapatite slurry (which binds the receptor-ligand complex) followed by centrifugation and washing, or by vacuum filtration through glass fiber filters.

-

Quantify the amount of bound radioligand by liquid scintillation counting.

-

Plot the percentage of specifically bound radioligand as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting dose-response curve.

Reporter Gene Assay for Nuclear Receptor Activation

Objective: To assess the functional activity of this compound metabolites on nuclear receptors (VDR, AhR, LXR, PPARγ).

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, HepG2)

-

An expression vector for the nuclear receptor of interest (e.g., VDR, AhR, LXR, or PPARγ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor.

-

A transfection reagent.

-

Cell culture medium and supplements.

-

Test compounds (20S(OH)T3, 25(OH)T3) and positive controls.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Co-transfect the cells with the nuclear receptor expression vector and the corresponding reporter plasmid.

-

After an appropriate incubation period to allow for receptor expression, treat the cells with various concentrations of the test compounds or a positive control.

-

Incubate the cells for a sufficient time to allow for receptor activation and reporter gene expression (typically 18-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways

The hydroxylated metabolites of this compound, 20S(OH)T3 and 25(OH)T3, exert their biological effects by activating several nuclear receptors, which in turn regulate the transcription of target genes.

Vitamin D Receptor (VDR) Signaling

Caption: VDR signaling pathway activated by this compound metabolites.

Aryl Hydrocarbon Receptor (AhR) Signaling

Caption: AhR signaling pathway activated by 20S(OH)T3.

LXR and PPARγ Signaling

Caption: LXR and PPARγ signaling pathways activated by this compound metabolites.

Conclusion

This compound, once considered a mere degradation product of Vitamin D3, is now recognized as a precursor to biologically active metabolites that modulate a variety of nuclear receptors. The research into this compound and its hydroxylated derivatives, 20S(OH)T3 and 25(OH)T3, has opened new avenues for understanding the complex signaling networks regulated by Vitamin D-related compounds. Their ability to interact with VDR, AhR, LXRs, and PPARγ suggests potential roles in calcium homeostasis, immune function, and lipid metabolism. Further research is warranted to fully elucidate the physiological and pathophysiological significance of the this compound metabolic pathway and to explore its therapeutic potential in various diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in this exciting and evolving field.

References

Physiological Relevance of Isotachysterol 3 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3, a photoisomer of previtamin D3, has long been considered a minor photoproduct in the vitamin D synthetic pathway. However, emerging evidence suggests that this compound and its metabolites possess significant physiological relevance in vivo, particularly in the regulation of calcium homeostasis and interaction with a broader network of nuclear receptors beyond the classical Vitamin D Receptor (VDR). This technical guide provides a comprehensive overview of the current understanding of this compound's in vivo effects, detailing its mechanism of action, summarizing available data, and providing detailed experimental protocols for its study.

Introduction

This compound is a stereoisomer of tachysterol, formed upon ultraviolet irradiation of previtamin D3. While historically viewed as an inactive byproduct of vitamin D synthesis, studies have demonstrated its intrinsic biological activity. Notably, this compound stimulates intestinal calcium transport and bone calcium mobilization in vivo, even in the absence of renal hydroxylation, a critical activation step for vitamin D3[1]. This suggests a direct mechanism of action or activation through alternative metabolic pathways.

Recent advancements have identified enzymatic pathways involving CYP11A1 and CYP27A1 that metabolize this compound into hydroxylated derivatives, namely 20S-hydroxytachysterol3 (20S(OH)T3) and 25-hydroxytachysterol3 (25(OH)T3). These metabolites have been detected in human serum and epidermis and exhibit a range of biological activities, including interactions with the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This guide delves into the physiological implications of these findings.

In Vivo Biological Activities of this compound

Regulation of Calcium Homeostasis

The primary in vivo physiological role attributed to this compound is its contribution to calcium metabolism.

-

Intestinal Calcium Transport: Similar to the hormonal form of vitamin D3, 1,25-dihydroxyvitamin D3, this compound has been shown to stimulate the transport of calcium across the intestinal epithelium in rat models[1]. This activity is crucial for maintaining calcium balance in the body.

-

Bone Calcium Mobilization: In vivo studies in rats, including anephric models, have demonstrated that this compound can mobilize calcium from bone[1]. This process is vital for releasing calcium into the bloodstream to maintain serum calcium levels within a narrow physiological range.

Table 1: Qualitative Summary of In Vivo Effects of this compound on Calcium Metabolism

| Biological Process | Effect | Animal Model | Citation |

| Intestinal Calcium Transport | Stimulation | Rat (anephric) | [1] |

| Bone Calcium Mobilization | Stimulation | Rat (anephric) | [1] |

Metabolism of this compound and Signaling Pathways of its Metabolites

This compound is not merely a direct-acting compound but also a pro-hormone that undergoes metabolic activation.

Metabolic Activation Pathway

The initial step in the bioactivation of this compound involves hydroxylation by cytochrome P450 enzymes.

Signaling through the Vitamin D Receptor (VDR)

The hydroxylated metabolites of this compound, particularly 25(OH)T3, can activate the classical Vitamin D Receptor signaling pathway.

Interaction with Other Nuclear Receptors

The metabolites of this compound exhibit promiscuity in their receptor interactions, suggesting broader physiological roles beyond calcium metabolism.

Experimental Protocols for In Vivo Assessment

The following are detailed methodologies for key experiments to assess the in vivo physiological relevance of this compound.

Intestinal Calcium Transport: Everted Gut Sac Assay

This ex vivo method provides a robust system to study the transport of substances across the intestinal epithelium.

Workflow:

References

Isotachysterol 3: A Potential Biomarker of Non-Enzymatic Vitamin D Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vitamin D3 is a crucial prohormone that undergoes a series of metabolic activation and degradation steps to maintain calcium homeostasis and regulate a multitude of physiological processes. While enzymatic degradation pathways are well-characterized, non-enzymatic degradation, particularly through isomerization, can also impact vitamin D stability and bioavailability. Isotachysterol 3 (ITS3), an isomer of vitamin D3, emerges from the acid-catalyzed degradation of the parent molecule. This technical guide provides a comprehensive overview of the current understanding of ITS3, its formation, and its potential, though not yet clinically established, role as a biomarker for non-enzymatic vitamin D degradation. This document is intended for researchers, scientists, and drug development professionals investigating vitamin D metabolism, stability, and analytics.

Introduction to Vitamin D Metabolism and Degradation

Vitamin D3 (cholecalciferol) is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation or obtained from dietary sources. It is biologically inactive and requires two hydroxylation steps to become the active hormone, 1,25-dihydroxyvitamin D3 (calcitriol). The degradation of vitamin D metabolites is a tightly regulated process to prevent toxicity.

Classical Vitamin D Metabolic Pathway:

-

25-hydroxylation: Vitamin D3 is transported to the liver and hydroxylated by enzymes such as CYP2R1 and CYP27A1 to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D.

-

1α-hydroxylation: In the kidneys, 25(OH)D3 is further hydroxylated by CYP27B1 to produce the biologically active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).

-

Catabolism: The primary enzyme responsible for the catabolism of both 25(OH)D3 and 1,25(OH)2D3 is CYP24A1, which initiates a cascade of hydroxylations leading to the formation of inactive metabolites that are eventually excreted.

Beyond this classical pathway, alternative metabolic routes involving enzymes like CYP11A1 have been identified, leading to a diverse array of vitamin D metabolites with potential biological activities.

This compound: Formation and Properties

This compound is a stereoisomer of vitamin D3. Unlike the enzymatic degradation products, the formation of ITS3 is primarily a non-enzymatic process driven by acidic conditions.[1][2] This isomerization is a key concern in the context of vitamin D formulation stability, particularly in acidic environments which can lead to the degradation of the active compound.[1][2] ITS3 is known to be highly sensitive to oxygen.[1]

While not a product of the primary enzymatic degradation pathways, ITS3 has demonstrated some biological activity. Studies in anephric rats have shown that ITS3 can stimulate intestinal calcium transport and bone calcium mobilization, suggesting it may have some vitamin D-like effects.

This compound as a Potential Biomarker

The utility of a biomarker is contingent on its reliable measurement and its correlation with a specific physiological or pathological state. While the measurement of various vitamin D metabolites is a burgeoning field, the clinical use of ITS3 as a biomarker for vitamin D degradation is not yet established.

Potential Applications:

-

Pharmaceutical Formulation Stability: ITS3 could serve as a valuable marker for the degradation of vitamin D3 in pharmaceutical preparations and fortified foods, particularly those with an acidic matrix. Monitoring ITS3 levels could inform on the stability and shelf-life of these products.

-

Gastrointestinal Degradation: The acidic environment of the stomach could potentially lead to the isomerization of dietary or supplemental vitamin D3 to ITS3. Investigating the formation of ITS3 in the gastrointestinal tract could provide insights into the pre-absorptive fate of vitamin D3.

Current Limitations:

-

Lack of Clinical Data: There is a significant absence of studies measuring ITS3 levels in human populations. Consequently, no reference ranges have been established, and there is no data correlating ITS3 concentrations with vitamin D status, deficiency, or supplementation outcomes.

-

Non-enzymatic Origin: As ITS3 is primarily formed through a chemical process rather than enzymatic action, its utility as a biomarker for in vivo enzymatic degradation pathways governed by enzymes like CYP24A1 is questionable. Other metabolites, such as 24,25-dihydroxyvitamin D3, are more direct indicators of CYP24A1 activity.

Quantitative Data

Currently, there is a scarcity of quantitative data on this compound levels in biological samples. However, data for a related photoisomer, tachysterol3, has been reported in human serum. This information is provided for context, but it is crucial to note that tachysterol3 and this compound are distinct molecules.

| Metabolite | Matrix | Concentration (ng/mL) | Population | Reference |

| Tachysterol3 | Human Serum | 7.3 ± 2.5 | Healthy Adults |

Experimental Protocols

General Protocol for Vitamin D Metabolite Analysis by LC-MS/MS

This protocol provides a general framework that would require optimization and validation for the specific analysis of this compound.

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing or direct injection.

2. Liquid-Liquid Extraction (Optional, for increased cleanup):

-

Following protein precipitation, the supernatant can be subjected to liquid-liquid extraction using a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) to further remove interfering substances.

3. Derivatization (Optional, for enhanced sensitivity):

-

For low-abundance metabolites, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can improve ionization efficiency and chromatographic behavior. The dried extract is reconstituted in a solution of the derivatizing agent and incubated before LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatography: Utilize a high-resolution reversed-phase HPLC or UHPLC column (e.g., C18) to achieve separation of vitamin D metabolites and their isomers. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is commonly used.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard of the compound.

5. Validation:

-

The method must be fully validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, recovery, and stability. The availability of a certified reference standard for this compound is a critical prerequisite for accurate validation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Vitamin D3 metabolism and degradation pathways.

Caption: General workflow for vitamin D metabolite analysis.

Conclusion and Future Directions

This compound is a known degradation product of vitamin D3, formed through non-enzymatic, acid-catalyzed isomerization. While it possesses some biological activity, its role as a clinical biomarker for in vivo vitamin D degradation is currently unsubstantiated due to a lack of clinical data and validated analytical methods. The primary utility of monitoring ITS3 may lie in the quality control of vitamin D-fortified products and pharmaceuticals, where it can serve as an indicator of product stability.

Future research should focus on the following areas to elucidate the potential of ITS3 as a biomarker:

-

Development and Validation of a Specific LC-MS/MS Method: A robust and validated analytical method for the quantification of ITS3 in human serum or plasma is a critical first step. This will require the synthesis of a certified ITS3 reference standard.

-

Clinical Studies: Once a reliable method is established, studies are needed to measure ITS3 levels in various populations, including healthy individuals, those with vitamin D deficiency, and subjects receiving vitamin D supplementation. These studies should aim to establish reference ranges and investigate any correlations with vitamin D status and other metabolites.

-

In Vitro and In Vivo Formation Studies: Further investigation into the conditions that promote ITS3 formation in vivo, such as gastric pH, could provide a better understanding of its physiological relevance.

References

The Enigmatic Isomer: An In-depth Technical Guide on the Natural Occurrence of Isotachysterol 3 in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotachysterol 3 (ITS3) is a stereoisomer of vitamin D3, formed through the photoisomerization of previtamin D3 upon prolonged exposure to ultraviolet radiation. While its synthetic counterpart has demonstrated biological activity, particularly in calcium homeostasis, evidence for its natural occurrence and physiological relevance in biological systems remains limited and largely circumstantial. This technical guide provides a comprehensive overview of the current understanding of ITS3, including its formation, potential biological roles, and methodologies for its detection. Due to the scarcity of direct data on ITS3, this guide draws upon the more extensive research on its closely related isomer, tachysterol 3, to provide context and potential avenues for future investigation. All quantitative data for related compounds is summarized, and detailed hypothetical experimental protocols for the detection and quantification of ITS3 are provided, alongside visualizations of key pathways and workflows.

Introduction: The Photochemical Landscape of Vitamin D3 Isomers

The synthesis of vitamin D3 in the skin is a well-characterized process initiated by the exposure of 7-dehydrocholesterol to UVB radiation, leading to the formation of previtamin D3. This thermally labile intermediate then isomerizes to vitamin D3. However, continued exposure to sunlight can lead to the photoisomerization of previtamin D3 into other stereoisomers, including tachysterol 3 and lumisterol 3. This compound is another such photoproduct, and is also known to form from the degradation of vitamin D3 under acidic conditions[1]. Structurally, tachysterol and isotachysterol are distinguished by the position of a double bond in the C-ring of the secosteroid structure.

While tachysterol 3 has been detected and quantified in human serum and skin, the natural abundance of this compound in biological systems under normal physiological conditions has not been definitively established. It is often regarded as an impurity in vitamin D preparations rather than an endogenous signaling molecule.

Quantitative Data on Vitamin D Isomers in Biological Systems

To date, there is a notable absence of quantitative data on the natural occurrence of this compound in human or animal tissues and fluids. In contrast, its isomer, tachysterol 3, has been measured. The following table summarizes the available data for tachysterol 3 to provide a comparative context.

| Compound | Biological Matrix | Concentration | Reference |

| Tachysterol 3 | Human Serum | 7.3 ± 2.5 ng/mL | [2][3] |

| Tachysterol 3 | Human Epidermis | 25.1 ± 5.2 ng/mg protein | [2] |

| This compound | Human Serum | Not Reported | |

| This compound | Human Epidermis | Not Reported |

Biological Activity of Synthetic this compound

Early studies utilizing chemically synthesized this compound have indicated that it possesses biological activity. A key study demonstrated that, similar to the active form of vitamin D3 (1,25-dihydroxyvitamin D3), this compound can stimulate intestinal calcium transport and promote the mobilization of calcium from bone in rats[4]. This suggests that if present in sufficient concentrations, ITS3 could potentially play a role in calcium homeostasis. However, it is crucial to reiterate that these studies were conducted with exogenously administered synthetic ITS3, and do not confirm a physiological role for the endogenously produced compound.

Potential Signaling Pathways

There is no direct evidence for a specific signaling pathway for this compound. However, the structural similarity of ITS3 to other vitamin D metabolites suggests that it may interact with the Vitamin D Receptor (VDR), a nuclear receptor that mediates most of the biological actions of vitamin D3.

Furthermore, recent research on hydroxylated metabolites of tachysterol 3 has revealed interactions with a broader range of nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARγ). This suggests that vitamin D isomers and their metabolites may have more diverse signaling roles than previously understood. It is plausible that ITS3 could also interact with these or other nuclear receptors, but this remains speculative pending further research.

Below is a diagram illustrating the canonical Vitamin D signaling pathway, which could serve as a model for investigating the potential action of this compound.

Experimental Protocols for Detection and Quantification

The development of a robust and sensitive analytical method is crucial for determining the presence and concentration of this compound in biological samples. While a specific, validated protocol for ITS3 is not available in the literature, the following hypothetical protocol is based on established methods for the analysis of other vitamin D metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hypothetical Protocol for ITS3 Quantification in Human Plasma

5.1.1. Principle

This method describes the quantification of this compound in human plasma by LC-MS/MS following protein precipitation and liquid-liquid extraction. An isotopically labeled internal standard (e.g., d6-Isotachysterol 3) should be used for accurate quantification.

5.1.2. Materials and Reagents

-

Human plasma (K2-EDTA)

-

This compound analytical standard

-

Deuterated this compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid

5.1.3. Sample Preparation

-

Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: Aliquot 200 µL of plasma into a 2 mL polypropylene tube.

-

Internal Standard Spiking: Add 20 µL of internal standard solution (in methanol) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 600 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Liquid-Liquid Extraction: Transfer the supernatant to a clean 15 mL glass tube. Add 2 mL of MTBE. Vortex for 1 minute.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

5.1.4. LC-MS/MS Conditions (Hypothetical)

-

LC System: UPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to separate ITS3 from other isomers.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization (ESI), positive mode

-

MRM Transitions: To be determined by infusion of the ITS3 standard.

Experimental Workflow Diagram

The following diagram illustrates the proposed experimental workflow for the quantification of this compound in a biological sample.

Formation Pathway of Vitamin D3 Isomers

The formation of this compound is part of a complex photochemical cascade. The following diagram illustrates the relationship between 7-dehydrocholesterol, previtamin D3, vitamin D3, and its major photoisomers.

Conclusion and Future Directions

This compound remains an enigmatic member of the vitamin D family. While its existence as a photoisomer of previtamin D3 is established and its synthetic form shows biological activity, its natural occurrence and physiological significance in biological systems are yet to be determined. The lack of quantitative data underscores the need for the development of sensitive and specific analytical methods to investigate its presence in human tissues and circulation.

Future research should focus on:

-

Method Development: Establishing and validating a sensitive LC-MS/MS method for the quantification of this compound in various biological matrices.

-

Quantification Studies: Utilizing the developed method to determine the concentrations of this compound in the plasma and skin of individuals with varying levels of sun exposure.

-

Biological Activity Studies: Investigating the interaction of this compound with the Vitamin D Receptor and other nuclear receptors to elucidate its potential signaling pathways and biological functions.

-

Metabolism Studies: Determining the metabolic fate of this compound in vivo.

A deeper understanding of the complete spectrum of vitamin D isomers, including this compound, may reveal novel physiological roles and have implications for our understanding of vitamin D metabolism and its impact on health and disease.

References

- 1. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 2. Simultaneous measurement of plasma vitamin D3 metabolites including 4β,25-dihydroxyvitamin D3 using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 4. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Isotachysterol 3 in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3 (ITS3), a structural analog of the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), has been identified as a molecule with the potential to influence bone metabolism. Early studies have demonstrated its capacity to stimulate intestinal calcium transport and mobilize calcium from bone, even in the absence of renal function, suggesting a direct action on bone tissue. However, a comprehensive understanding of its cellular and molecular mechanisms, particularly its distinct effects on osteoblasts and osteoclasts, remains largely uncharted territory. This technical guide synthesizes the foundational knowledge of ITS3, and by drawing parallels with the well-established signaling pathways of its parent compound, 1α,25(OH)₂D₃, it delineates a putative mechanism of action for ITS3 in bone remodeling. This document aims to provide a framework for future research and drug development endeavors targeting skeletal health.

Introduction

The vitamin D endocrine system is a cornerstone of calcium homeostasis and skeletal integrity. The biologically active form, 1α,25(OH)₂D₃, exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of genes crucial for bone metabolism.[1][2] this compound emerges as an intriguing analog, sharing structural similarities with 1α,25(OH)₂D₃ but with distinct conformational differences that may alter its biological activity.

The seminal work by Holick et al. (1973) first brought this compound to the forefront, demonstrating its ability to stimulate intestinal calcium transport and bone calcium mobilization in anephric rats.[3] This finding is of profound significance as it suggests that ITS3 may bypass the necessity of renal 1α-hydroxylation, the final activation step for vitamin D3. This intrinsic activity positions ITS3 as a compound of interest for conditions where renal function is compromised. Despite this promising debut, the scientific literature following this initial discovery has been sparse, leaving a significant knowledge gap regarding its specific cellular targets and signaling cascades within the bone microenvironment.

This guide will first summarize the known biological activities of this compound and then delve into the established mechanisms of 1α,25(OH)₂D₃ on osteoblasts and osteoclasts to build a hypothetical framework for the function of ITS3.

Known Biological Activities of this compound

The primary reported biological functions of this compound are summarized in the table below. It is critical to note the absence of detailed quantitative data in the existing literature.

| Biological Effect | Model System | Key Findings | Citation |

| Intestinal Calcium Transport | Anephric Rats | Stimulated | [3] |

| Bone Calcium Mobilization | Anephric Rats | Stimulated | [3] |

Table 1: Summary of Known Biological Activities of this compound. This table highlights the foundational in vivo effects observed with this compound.

Putative Mechanism of Action in Bone Metabolism

Given that this compound is an analog of 1α,25(OH)₂D₃, it is plausible that it exerts its effects on bone through similar cellular and molecular pathways. The following sections detail the established role of 1α,25(OH)₂D₃ in bone remodeling and propose a corresponding hypothetical function for ITS3.

Effects on Osteoblasts

Osteoblasts are the bone-forming cells responsible for synthesizing and mineralizing the bone matrix. 1α,25(OH)₂D₃ plays a multifaceted role in osteoblast function, influencing their proliferation, differentiation, and regulation of osteoclast activity.

3.1.1. Osteoblast Differentiation and Mineralization

1α,25(OH)₂D₃ is known to promote the differentiation of mesenchymal stem cells into mature osteoblasts. This process involves the upregulation of key osteogenic markers such as alkaline phosphatase (ALP), osteocalcin (BGLAP), and RUNX2. Subsequently, 1α,25(OH)₂D₃ stimulates the mineralization of the extracellular matrix.

Hypothetical Role of this compound: It is hypothesized that ITS3, by interacting with the VDR in osteoprogenitor cells and mature osteoblasts, could similarly induce the expression of genes critical for osteoblast differentiation and maturation, ultimately leading to enhanced bone formation.

Caption: Putative signaling pathway for this compound-induced osteoblast differentiation.

3.1.2. Regulation of Osteoclastogenesis

One of the most critical functions of osteoblasts in bone remodeling is the regulation of osteoclast formation and activity. Osteoblasts express two key cytokines: Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG). The ratio of RANKL to OPG is a primary determinant of bone resorption. 1α,25(OH)₂D₃ stimulates the expression of RANKL in osteoblasts, thereby promoting the differentiation and activation of osteoclasts.

Hypothetical Role of this compound: The observed "bone calcium mobilization" by ITS3 strongly suggests an effect on bone resorption. It is highly probable that ITS3, similar to 1α,25(OH)₂D₃, upregulates the expression of RANKL on the surface of osteoblasts. This, in turn, would lead to increased osteoclastogenesis and bone resorption, providing a mechanism for the release of calcium from the bone matrix into the circulation.

Caption: Hypothetical regulation of osteoclastogenesis by this compound via osteoblasts.

Direct Effects on Osteoclasts

While the primary regulation of osteoclasts by 1α,25(OH)₂D₃ is indirect through osteoblasts, some studies suggest that osteoclast precursors may also express VDR. The direct effects of vitamin D metabolites on these cells are less well-defined and appear to be complex, with some evidence suggesting a potential inhibition of resorptive activity.

Hypothetical Role of this compound: The potential for a direct effect of ITS3 on osteoclasts or their precursors cannot be excluded. However, based on the current understanding of the vitamin D system in bone, the indirect pathway via osteoblastic RANKL expression is considered the dominant mechanism for stimulating bone resorption.

Experimental Protocols for Investigating this compound Function

To elucidate the precise role of this compound in bone metabolism, a series of in vitro experiments are necessary. The following are standard protocols widely used in the field to assess the impact of vitamin D analogs on bone cells.

Osteoblast Differentiation Assay

This assay evaluates the potential of a compound to induce the differentiation of mesenchymal stem cells or pre-osteoblastic cell lines (e.g., MC3T3-E1) into mature osteoblasts.

-

Cell Culture: Mesenchymal stem cells or pre-osteoblasts are cultured in osteogenic induction medium.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Alkaline Phosphatase (ALP) Staining and Activity: At early time points (e.g., 7 days), cells are stained for ALP, an early marker of osteoblast differentiation. ALP activity can be quantified using a colorimetric assay.

-

Mineralization Assay (Alizarin Red S Staining): At later time points (e.g., 21 days), the formation of mineralized nodules is assessed by staining with Alizarin Red S, which binds to calcium deposits. The stain can be extracted and quantified spectrophotometrically.

-

Gene Expression Analysis (RT-qPCR): The expression of key osteogenic marker genes (e.g., RUNX2, ALPL, BGLAP, SPP1) is measured at different stages of differentiation.

Caption: Experimental workflow for assessing the effect of this compound on osteoblast differentiation.

Osteoclastogenesis and Bone Resorption Assay

This assay determines the effect of a compound on the formation of mature, bone-resorbing osteoclasts from precursor cells, typically bone marrow-derived macrophages (BMMs).

-

Co-culture System: BMMs are co-cultured with osteoblasts. The osteoblasts are treated with this compound to stimulate RANKL production.

-

Alternatively, Direct Stimulation: BMMs are cultured in the presence of M-CSF and recombinant RANKL, with or without the direct addition of this compound to assess for direct effects.

-

TRAP Staining: After several days (e.g., 5-7 days), cultures are stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts. The number of multinucleated, TRAP-positive cells is quantified.

-

Pit Formation Assay: Osteoclast precursors are seeded on a resorbable substrate (e.g., dentin slices, bone-mimetic calcium phosphate-coated plates). Following treatment, the cells are removed, and the resorbed areas (pits) are visualized and quantified.

-

Gene Expression Analysis (RT-qPCR): The expression of osteoclast-specific genes (e.g., Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1) is measured in the differentiating osteoclasts.

Conclusion and Future Directions

This compound represents a molecule of considerable interest in the field of bone metabolism. Its ability to mobilize bone calcium in the absence of renal function suggests a direct and potent action on skeletal tissue. However, the current body of knowledge is limited, and further investigation is imperative to unlock its full therapeutic potential.

Based on its structural similarity to 1α,25(OH)₂D₃, it is reasonable to hypothesize that this compound functions through the Vitamin D Receptor, modulating gene expression in osteoblasts to promote their differentiation and to regulate osteoclastogenesis via the RANKL/OPG axis.

Future research should prioritize:

-

In vitro studies to confirm the binding affinity of this compound to the VDR.

-

Comprehensive dose-response and time-course experiments to quantify the effects of this compound on osteoblast differentiation and mineralization.

-

Elucidation of the precise impact of this compound on the RANKL/OPG ratio in osteoblasts and the subsequent effects on osteoclast formation and activity.

-

In vivo studies in animal models of bone disease (e.g., osteoporosis, chronic kidney disease-mineral and bone disorder) to evaluate the therapeutic efficacy and safety profile of this compound.

A thorough understanding of the mechanisms of action of this compound will be instrumental in determining its potential as a novel therapeutic agent for the management of skeletal disorders.

References

- 1. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Vitamin D and bone health: from physiological function to disease association - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotachysterol-3 and 25-hydroxyisotachysterol-3: analogs of 1,25-dihydrox vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Toxicity of Isotachysterol 3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3 (IT3) is a stereoisomer of tachysterol and a known impurity in synthetic vitamin D3 preparations. While structurally related to vitamin D3, preliminary data indicate that IT3 possesses a distinct toxicological profile. This technical guide provides a comprehensive overview of the current understanding of IT3 toxicity, drawing from available preclinical data on IT3 and related vitamin D analogs. This document summarizes quantitative toxicity data, details relevant experimental protocols for in vitro and in vivo assessment, and visualizes the key signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development and safety assessment of vitamin D-related compounds.

Introduction

This compound (IT3) is a secosteroid and a photoisomerization product of previtamin D3.[1] Its presence as an impurity in cholecalciferol (vitamin D3) preparations necessitates a thorough understanding of its toxicological properties. The biological activity of IT3 is known to include the stimulation of intestinal calcium transport and bone calcium mobilization, activities it shares with the active form of vitamin D3, 1,25-dihydroxyvitamin D3.[2] This suggests that the toxicological effects of IT3 may be linked to disruptions in calcium homeostasis. This guide consolidates the available preliminary toxicity data on IT3 and its analogs to provide a detailed resource for further investigation.

Toxicological Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as a hazardous substance with the following classifications[3]:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.

-

Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.

These classifications underscore the need for careful handling and thorough toxicological assessment of IT3.

Quantitative Toxicity Data

In Vivo Lethal Dose Data (Proxy Data)

| Compound | Animal Model | Route of Administration | LD50 | Reference(s) |

| Vitamin D3 | Rat (female) | Oral | 13.741 mg/kg | [4] |

Note: This data is for Vitamin D3 and should be used as a conservative estimate for this compound, given their structural similarities and related biological activities.

In Vitro Cytotoxicity Data (Proxy Data)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes IC50 values for various vitamin D3 analogs in different cancer cell lines, which can serve as an indicator of potential cytotoxicity.

| Compound | Cell Line | Assay | IC50 | Reference(s) |

| 1,25(OH)₂D₃ | A375 (Melanoma) | SRB | 1.15 nM | [5] |

| 1,24,25(OH)₃D₃ | A375 (Melanoma) | SRB | 17.8 nM | |

| 20,24(OH)₂D₃ | A375 (Melanoma) | SRB | 280 nM | |

| Calcipotriol | A375 (Melanoma) | SRB | 0.038 nM | |

| 20(OH)D₃ | A375 (Melanoma) | SRB | 5.3 nM | |

| Vitamin D3 | AGS (Gastric Cancer) | MTT | ~50 µM (at 24h) | |

| Vitamin D3 | MKN 45 (Gastric Cancer) | MTT | ~75 µM (at 24h) | |

| Vitamin D3 | KATO III (Gastric Cancer) | MTT | ~100 µM (at 24h) |

Experimental Protocols